molecular formula C16H17N5O2 B15030281 N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 371232-92-7

N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15030281
CAS No.: 371232-92-7
M. Wt: 311.34 g/mol
InChI Key: MTHGHQVNLYNCTK-UHFFFAOYSA-N
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Description

N,7-Diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex heterocyclic compound featuring a tricyclic core with fused imidazole and tetrazine rings. Its structure includes key functional groups: a carboxamide at position 5, an imino group at position 6, and an oxo group at position 2. The N,7-diethyl substituents likely influence its solubility and reactivity.

Properties

CAS No.

371232-92-7

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C16H17N5O2/c1-3-18-15(22)10-9-11-14(20(4-2)13(10)17)19-12-7-5-6-8-21(12)16(11)23/h5-9,17H,3-4H2,1-2H3,(H,18,22)

InChI Key

MTHGHQVNLYNCTK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves the reaction of arylmethylidenecyanoacetic esters with N-arylamidoesters of malonic acid. This reaction proceeds in absolute ethanol at room temperature in the presence of catalytic amounts of piperidine as a basic catalyst . The intermediate Michael adduct formed undergoes heterocyclization to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino and oxo groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s imino and oxo groups are key functional sites that interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Tricyclic Heterocycles
Compound Name Core Structure Functional Groups Substituents Key Heteroatoms
Target Compound Triazatricyclo[8.4.0.0³,⁸] Carboxamide (C5), oxo (C2), imino (C6) N,7-diethyl N (3), O (1)
Imidazo[5,1-d][1,2,3,5]tetrazine derivatives (IIIa–IIIh, IVa–IVi) Imidazo[5,1-d][1,2,3,5]tetrazine Carboxylate/Carboxamide (C8), oxo (C4) Variable (e.g., methyl, aryl) N (4), O (1)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Cyano (C8), oxo (C2), carboxamide (diethyl ester) 4-Nitrophenyl (C7), phenethyl (C3) N (2), O (3)
1,4,7-Triazacyclononane derivatives Macrocyclic (e.g., NOTA, DOTAN) Carboxymethyl, phosphinic acid Variable chelating side chains N (3–4), O (multiple)

Key Observations :

  • The target compound’s tricyclic framework distinguishes it from bicyclic (e.g., cephalosporins in ) or macrocyclic (e.g., NOTA in ) analogs.

Key Observations :

  • ’s one-pot synthesis emphasizes efficiency but may struggle with steric bulk, a challenge relevant to the target’s diethyl groups .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Inferred) Spectral Confirmation (IR/NMR)
Target Compound Not reported Low (due to diethyl groups) Not available
Imidazo-tetrazine IVa–IVi 180–220 Moderate (polar carboxamide) ¹H/¹³C NMR, IR
Compound 1l 243–245 Low (nonpolar substituents) ¹H/¹³C NMR, HRMS

Key Observations :

  • The diethyl groups in the target compound likely reduce solubility compared to ’s carboxamides .
  • Compound 1l’s high melting point (243–245°C) suggests strong crystal packing, a trend that may extend to the target compound .

Biological Activity

N,7-diethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This compound belongs to the class of triazatricyclo compounds, which are recognized for their diverse chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2C_{20}H_{22}N_4O_2 with a molecular weight of 366.42 g/mol. Its structure features multiple functional groups, including an imino group and a carboxamide moiety, which may contribute to its reactivity and interactions with biological systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties : Many triazatricyclo compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.
  • Antimicrobial Activity : The presence of the imino and carboxamide functionalities suggests potential antimicrobial effects against various pathogens.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and potentially serving as a lead for drug development.

The proposed mechanism of action involves the compound's interaction with biological macromolecules such as enzymes and receptors. This interaction may alter enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Comparative Analysis of Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

Compound NameStructure TypeNotable Features
6-amino-N-(pyridinylmethyl)-1H-triazolo[3,4-b]quinazolinTriazoleExhibits anticancer properties
Ethyl 11-methyl-N-(2-methylbenzoyl)aminoacetateBenzoyl derivativeAntimicrobial activity
Methyl 2-(6-amino-N-(pyridinylmethyl)-1H-benzimidazol)acetateBenzimidazoleKnown for enzyme inhibition

These compounds share structural similarities and demonstrate diverse biological activities that may inform future research on this compound.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar tricyclic compounds, researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., breast and colon cancer). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of triazatricyclo derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed potent inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics.

Research Findings Summary

Recent research has emphasized the need for further exploration into the pharmacological profiles of this compound through:

  • In vitro studies to assess cytotoxicity and antimicrobial efficacy.
  • In vivo studies to evaluate therapeutic potential in animal models.

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